![molecular formula C6H8ClFN2O B13696035 O-[(3-Fluoro-2-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13696035.png)
O-[(3-Fluoro-2-pyridyl)methyl]hydroxylamine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD34178938 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its potential applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility and potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD34178938 involves several steps, each requiring specific conditions to ensure the desired product is obtained. Common synthetic routes include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation through [specific reaction] at [temperature and pressure].
Step 3: Final product formation by [specific method] with [catalysts or solvents].
Industrial Production Methods
Industrial production of MFCD34178938 typically involves scaling up the laboratory synthesis methods. This includes:
Large-scale reactors: Utilizing reactors that can handle higher volumes of reactants.
Optimized conditions: Adjusting temperature, pressure, and reaction time to maximize yield.
Purification processes: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
MFCD34178938 undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form [oxidized product].
Reduction: Reduced by [reducing agents] to yield [reduced product].
Substitution: Participates in substitution reactions with [specific reagents] to produce [substituted product].
Common Reagents and Conditions
The reactions of MFCD34178938 typically require:
Oxidizing agents: Such as [examples].
Reducing agents: Including [examples].
Catalysts: Often [specific catalysts] are used to facilitate the reactions.
Solvents: Common solvents include [examples] to ensure proper dissolution and reaction kinetics.
Major Products
Aplicaciones Científicas De Investigación
MFCD34178938 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in [specific reactions], aiding in the synthesis of [target compounds].
Biology: Plays a role in [biological processes], such as [specific applications].
Medicine: Investigated for its potential therapeutic effects in [diseases or conditions].
Industry: Utilized in the production of [industrial products], enhancing [specific processes].
Mecanismo De Acción
The mechanism by which MFCD34178938 exerts its effects involves:
Molecular Targets: Interacts with [specific proteins or enzymes], influencing [biological pathways].
Pathways Involved: Modulates [specific pathways], leading to [desired effects].
Comparación Con Compuestos Similares
Similar Compounds
MFCD34178938 can be compared to other compounds such as [list of similar compounds]. These compounds share [common features] but differ in [unique aspects].
Highlighting Uniqueness
The uniqueness of MFCD34178938 lies in its [specific properties], which make it particularly suitable for [specific applications]. Compared to similar compounds, it offers [advantages], such as [specific benefits].
By understanding the synthesis, reactions, applications, and mechanisms of MFCD34178938, researchers can better harness its potential in various scientific and industrial fields.
Propiedades
Fórmula molecular |
C6H8ClFN2O |
|---|---|
Peso molecular |
178.59 g/mol |
Nombre IUPAC |
O-[(3-fluoropyridin-2-yl)methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C6H7FN2O.ClH/c7-5-2-1-3-9-6(5)4-10-8;/h1-3H,4,8H2;1H |
Clave InChI |
MXBBAAJOBFJMAG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)CON)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


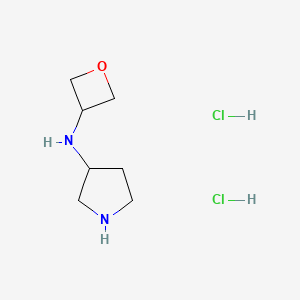
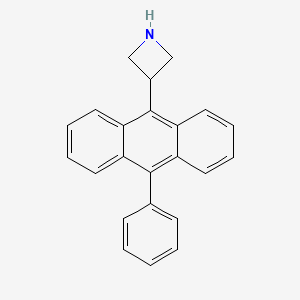

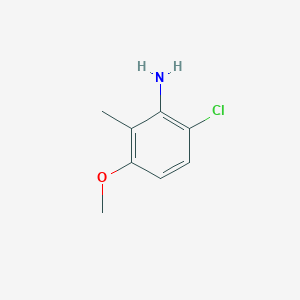
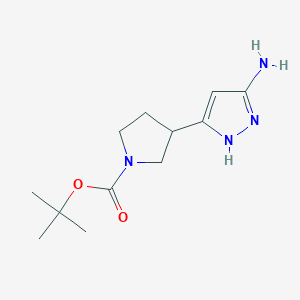
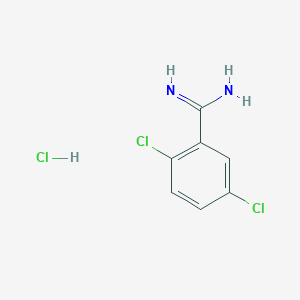
![Methyl 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13695985.png)

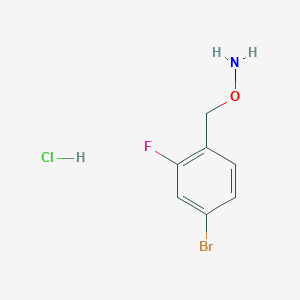

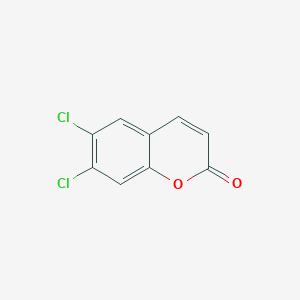
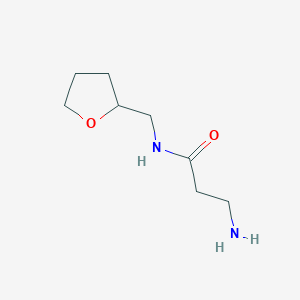
![Methyl (2R,3R)-rel-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13696009.png)

